molecular formula C14H8ClNO5 B5852891 2-chloro-4-formylphenyl 2-nitrobenzoate

2-chloro-4-formylphenyl 2-nitrobenzoate

Cat. No.: B5852891
M. Wt: 305.67 g/mol
InChI Key: ANXAMJJMBSEXNB-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenyl 2-nitrobenzoate is a substituted aromatic ester characterized by a benzaldehyde moiety at the 4-position and a nitro group at the 2-position on one benzene ring, coupled with a chloro-substituted 2-nitrobenzoate group on the adjacent ring. This compound is part of a broader class of formyl nitro aryl benzoates studied for their structural and electronic properties, particularly in crystallography and intermolecular interactions . Synthesized via esterification between 4-hydroxy-3-nitrobenzaldehyde and substituted benzoyl chlorides, its molecular architecture includes electron-withdrawing groups (nitro, chloro, formyl) that influence reactivity, solubility, and crystal packing .

Properties

IUPAC Name

(2-chloro-4-formylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXAMJJMBSEXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Dihedral Angles and Planarity

The dihedral angle between the two benzene rings in 2-chloro-4-formylphenyl 2-nitrobenzoate is 4.96° , indicating near-planarity, which contrasts with related compounds:

  • 4-Formyl-2-nitrophenyl 4-bromobenzoate (F4BrB) : Dihedral angle = 62.90° .
  • 4-Formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB) : Dihedral angle = 19.55° .

This planarity in the title compound arises from weak C–H···O interactions between the methyl group and nitro substituents, promoting a stacked arrangement absent in bulkier analogs like F4BrB .

Crystallographic Features

Compound Space Group Z-value R-Factor Reference
This compound P21/c 4 0.049
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate P21/n 4 0.043
4-Nitrophenyl 2-chlorobenzoate P21/c 4 0.039

The title compound’s crystal packing lacks classical hydrogen bonds but forms helical chains via C–H···O interactions, differing from F4BrB, which exhibits edge-fused rings (graph set R33(15) ) .

Electronic and Functional Group Effects

Substituent Influence on Reactivity

Electron-withdrawing groups (EWGs) like nitro (–NO₂) and chloro (–Cl) decrease electron density on the aromatic rings, affecting electrophilic substitution patterns. For example:

  • 2-Chloro-4-formylphenyl 2-fluorobenzoate (CAS 444065-63-8) shows reduced stability compared to the nitro-substituted analog due to fluorine’s weaker electron-withdrawing capacity .
  • Methyl 2-nitrobenzoate (M2NB) exhibits higher electrophilicity at the ester carbonyl (IR C=O stretch at 1723 cm⁻¹) than methyl 2-chlorobenzoate (M2CB, C=O at 1705 cm⁻¹) .

Spectroscopic Data

Compound IR Peaks (cm⁻¹) Reference
This compound 1723 (ester C=O), 1690 (formyl C=O)
2-Chloro-4-fluorobenzaldehyde 1715 (C=O)
4-Formyl-2-nitrophenyl 3-nitrobenzoate 1728 (ester C=O), 1685 (formyl C=O)

The title compound’s formyl group (1690 cm⁻¹) is less electron-deficient than in fluorinated analogs due to resonance stabilization from the nitro group .

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